Cabergoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6.40e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Hyperprolactinemia:

- Cabergoline is a well-established treatment for hyperprolactinemia, a condition characterized by elevated prolactin hormone levels in the blood. Prolactin is responsible for milk production in women after childbirth. However, high prolactin levels outside of pregnancy can lead to infertility, menstrual irregularities, and decreased libido in both men and women.

- Cabergoline works by mimicking dopamine, a neurotransmitter that inhibits prolactin secretion from the pituitary gland. Studies have shown cabergoline to be highly effective in lowering prolactin levels and resolving symptoms associated with hyperprolactinemia [].

Management of Prolactinomas:

- Prolactinomas are pituitary tumors that produce excess prolactin. Cabergoline plays a crucial role in managing prolactinomas by shrinking the tumors and normalizing prolactin levels.

- Research suggests cabergoline's long-acting properties and favorable tolerability profile make it a preferred treatment option compared to older dopamine agonists like bromocriptine [].

Investigating Dopamine Agonist Effects in Other Conditions:

- Scientific research is exploring the potential applications of cabergoline beyond hyperprolactinemia and prolactinomas.

- Studies are investigating cabergoline's effectiveness in managing conditions like Parkinson's disease, acromegaly (a growth hormone disorder), and feline hypersomatotropism (a condition in cats with similar symptoms to acromegaly) [, ].

- These studies are still in their preliminary stages, and further research is needed to determine the efficacy and safety of cabergoline in these contexts.

Important Note:

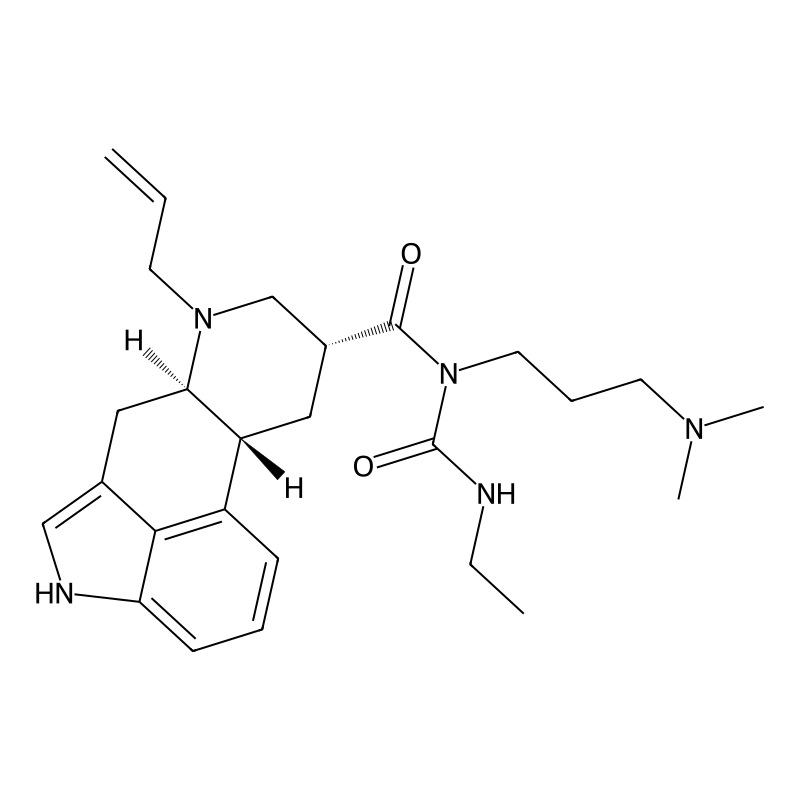

Cabergoline is a synthetic compound classified as a long-acting dopamine receptor agonist, primarily targeting the dopamine D2 receptors. Its chemical structure is defined by the name 1-[(6-allylergolin-8β-yl)-carbonyl]-1-[3-(dimethylamino) propyl]-3-ethylurea, with the empirical formula C26H37N5O2 and a molecular weight of approximately 451.62 g/mol . This compound is typically presented as a white powder, soluble in organic solvents like ethyl alcohol and chloroform, but insoluble in water .

Cabergoline was patented in 1980 and approved for medical use in 1993, primarily for the treatment of hyperprolactinemia—a condition characterized by excessive prolactin levels. It is marketed under various trade names, including Dostinex .

Cabergoline exhibits significant biological activity as a dopamine D2 receptor agonist. In vitro studies indicate that it directly inhibits prolactin secretion from lactotroph cells in the pituitary gland. This inhibition results in decreased serum prolactin levels, particularly noted in reserpinized rats . Additionally, cabergoline shows affinity for other receptor types, including dopamine D3 and D4 receptors, serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C), and α2-adrenergic receptors . Its pharmacological effects are attributed to its ability to stimulate dopaminergic receptors centrally.

Cabergoline is primarily utilized in clinical settings for:

- Treatment of Hyperprolactinemia: Reducing elevated prolactin levels.

- Management of Parkinson's Disease: As an adjunct therapy to improve motor function.

- Treatment of Acromegaly: Helping to control excessive growth hormone secretion.

Its long half-life allows for less frequent dosing compared to other medications in its class .

Interaction studies indicate that cabergoline has moderate protein binding (40% to 42%), which suggests that co-administration with other highly protein-bound drugs may not significantly alter its pharmacokinetics . Additionally, cabergoline does not induce or inhibit metabolic enzymes significantly, minimizing concerns regarding drug-drug interactions during therapeutic use .

Several compounds exhibit similar pharmacological profiles or structural characteristics to cabergoline. Below is a comparison highlighting their uniqueness:

| Compound Name | Type | Primary Use | Unique Features |

|---|---|---|---|

| Bromocriptine | Dopamine agonist | Hyperprolactinemia | Shorter half-life; more side effects |

| Lisuride | Dopamine agonist | Parkinson's disease | Less selective for D2 receptors |

| Pergolide | Dopamine agonist | Parkinson's disease | Associated with cardiac valvulopathy |

| Ropinirole | Dopamine agonist | Parkinson's disease | Primarily D2 receptor selective |

Cabergoline stands out due to its long half-life (approximately 63–69 hours), allowing for less frequent dosing compared to bromocriptine and others. Its unique receptor affinity profile also contributes to its efficacy and safety profile in treating specific conditions like hyperprolactinemia and Parkinson's disease .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.6

Appearance

Melting Point

102 - 104 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the herd management programme of dairy cows as an aid in the abrupt drying-off by reducing milk production to: reduce milk leakage at drying off; reduce the risk of new intramammary infections during the dry period; reduce discomfort.

Pharmacology

Cabergoline is a synthetic ergoline derivative and a long-acting dopamine receptor agonist with high affinity for the dopamine D2 receptor. Cabergoline exerts an inhibitory effect on prolactin secretion by acting on dopamine receptors present in pituitary lactotrophs. This drug also binds to dopamine D2 receptors in the corpus striatum, thereby mimicking the actions of dopamine on motor control. Cabergoline also possesses antioxidant and neuroprotective properties due to its free radical scavenging activity. Cabergoline is used in the treatment of Parkinson's disease and in the treatment of hyperprolactinemia.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G02 - Other gynecologicals

G02C - Other gynecologicals

G02CB - Prolactine inhibitors

G02CB03 - Cabergoline

N - Nervous system

N04 - Anti-parkinson drugs

N04B - Dopaminergic agents

N04BC - Dopamine agonists

N04BC06 - Cabergoline

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

After oral dosing of radioactive cabergoline to five healthy volunteers, approximately 22% and 60% of the dose was excreted within 20 days in the urine and feces, respectively. Less than 4% of the dose was excreted unchanged in the urine.

renal cl=0,008 L/min

nonrenal cl=3.2 L/min

Metabolism Metabolites

Hepatic. Cabergoline is extensively metabolized, predominately via hydrolysis of the acylurea bond of the urea moiety. Cytochrome P-450 mediated metabolism appears to be minimal. The main metabolite identified in urine is 6-allyl-8b-carboxy-ergoline (4-6% of dose). Three other metabolites were identified urine (less than 3% of dose). Route of Elimination: After oral dosing of radioactive cabergoline to five healthy volunteers, approximately 22% and 60% of the dose was excreted within 20 days in the urine and feces, respectively. Less than 4% of the dose was excreted unchanged in the urine. Half Life: The elimination half-life is estimated from urinary data of 12 healthy subjects to range between 63 to 69 hours.

Wikipedia

Azacitidine

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Kurosaki M, Kambe A, Watanabe T, Fujii S, Ogawa T. Serial 3 T magnetic resonance imaging during cabergoline treatment of macroprolactinomas. Neurol Res. 2015 Apr;37(4):341-6. doi: 10.1179/1743132814Y.0000000457. PubMed PMID: 25376133.

3: Caputo C, Prior D, Inder WJ. The need for annual echocardiography to detect cabergoline-associated valvulopathy in patients with prolactinoma: a systematic review and additional clinical data. Lancet Diabetes Endocrinol. 2015 Nov;3(11):906-13. doi: 10.1016/S2213-8587(14)70212-8. Review. Erratum in: Lancet Diabetes Endocrinol. 2015 Nov;3(11):e10. PubMed PMID: 25466526.

4: Hu J, Zheng X, Zhang W, Yang H. Current drug withdrawal strategy in prolactinoma patients treated with cabergoline: a systematic review and meta-analysis. Pituitary. 2015 Oct;18(5):745-51. doi: 10.1007/s11102-014-0617-2. Review. PubMed PMID: 25500765.

5: Vroonen L, Lancellotti P, Garcia MT, Dulgheru R, Almanza M, Maiga I, Magne J, Petrossians P, Auriemma R, Daly AF, Beckers A. Prospective, long-term study of the effect of cabergoline on valvular status in patients with prolactinoma and idiopathic hyperprolactinemia. Endocrine. 2016 Oct 5. PubMed PMID: 27709470.

6: Puig-Domingo M, Soto A, Venegas E, Vilchez R, Blanco C, Cordido F, Lucas T, Marazuela M, Casany R, Cuatrecasas G, Fajardo C, Gálvez MÁ, Maraver S, Martín T, Romero E, Paja M, Picó A, Bernabeu I, Resmini E; ACROCOMB study group.. Use of lanreotide in combination with cabergoline or pegvisomant in patients with acromegaly in the clinical practice: The ACROCOMB study. Endocrinol Nutr. 2016 Oct;63(8):397-408. doi: 10.1016/j.endonu.2016.05.010. English, Spanish. PubMed PMID: 27448708.

7: Akman L, Sahin G, Erbas O, Aktug H, Akdogan A, Goker EN, Taskiran D, Tavmergen E. Comparison of montelukast and cabergoline for prevention of ovarian hyperstimulation syndrome: in an experimental rat model. Gynecol Endocrinol. 2015 May;31(5):369-73. doi: 10.3109/09513590.2014.1000849. PubMed PMID: 25599748.

8: Fouda UM, Sayed AM, Elshaer HS, Hammad BE, Shaban MM, Elsetohy KA, Youssef MA. GnRH antagonist rescue protocol combined with cabergoline versus cabergoline alone in the prevention of ovarian hyperstimulation syndrome: a randomized controlled trial. J Ovarian Res. 2016 May 17;9(1):29. doi: 10.1186/s13048-016-0237-8. PubMed PMID: 27184139; PubMed Central PMCID: PMC4869387.

9: Hollander AB, Pastuszak AW, Hsieh TC, Johnson WG, Scovell JM, Mai CK, Lipshultz LI. Cabergoline in the Treatment of Male Orgasmic Disorder-A Retrospective Pilot Analysis. Sex Med. 2016 Mar;4(1):e28-33. doi: 10.1016/j.esxm.2015.09.001. PubMed PMID: 26944776; PubMed Central PMCID: PMC4822480.

10: AlSaad D, ElSalem S, Abdulrouf PV, Thomas B, Alsaad T, Ahmed A, AlHail M. A retrospective drug use evaluation of cabergoline for lactation inhibition at a tertiary care teaching hospital in Qatar. Ther Clin Risk Manag. 2016 Feb 9;12:155-60. doi: 10.2147/TCRM.S96298. PubMed PMID: 26929627; PubMed Central PMCID: PMC4754102.

11: Burman P, Edén-Engström B, Ekman B, Karlsson FA, Schwarcz E, Wahlberg J. Limited value of cabergoline in Cushing's disease: a prospective study of a 6-week treatment in 20 patients. Eur J Endocrinol. 2016 Jan;174(1):17-24. doi: 10.1530/EJE-15-0807. PubMed PMID: 26582653.

12: Meinel J, Radad K, Rausch WD, Reichmann H, Gille G. Cabergoline protects dopaminergic neurons against rotenone-induced cell death in primary mesencephalic cell culture. Folia Neuropathol. 2015;53(1):29-40. PubMed PMID: 25909873.

13: Andrysiak-Mamos E, Kaźmierczyk-Puchalska A, Zochowska E, Sowińska-Przepiera E, Sagan L, Kojder I, Syrenicz A. Evaluaton of therapy with cabergoline in men with macroprolactinoa. Pomeranian J Life Sci. 2015;61(3):263-9. PubMed PMID: 27344867.

14: Koganemaru G, Abe H, Kuramashi A, Ebihara K, Matsuo H, Funahashi H, Yasuda K, Ikeda T, Nishimori T, Ishida Y. Effects of cabergoline and rotigotine on tacrine-induced tremulous jaw movements in rats. Pharmacol Biochem Behav. 2014 Nov;126:103-8. doi: 10.1016/j.pbb.2014.09.015. PubMed PMID: 25265240.

15: Bahar A, Kashi Z, Daneshpour E, Akha O, Ala S. Effects of cabergoline on blood glucose levels in type 2 diabetic patients: A double-blind controlled clinical trial. Medicine (Baltimore). 2016 Oct;95(40):e4818. PubMed PMID: 27749534.

Explore Compound Types